

# Precision Measurement of Cerium-142: A Double Spike Technique Application Note

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## Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

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This document provides a detailed methodology for the accurate and precise measurement of the  $^{142}\text{Ce}/^{140}\text{Ce}$  isotope ratio using a  $^{136}\text{Ce}$ - $^{138}\text{Ce}$  double spike technique. This method is crucial for applications requiring high-precision cerium isotope data, such as geological and cosmochemical studies, as well as in the tracing of redox-sensitive processes.

## Introduction to the Double Spike Technique

The double spike technique is a powerful analytical method used to correct for instrumental mass fractionation, which is a significant source of error in isotope ratio mass spectrometry. By adding a precisely calibrated mixture of two enriched isotopes (the "double spike") to a sample before chemical purification, any fractionation that occurs during the sample preparation and analysis can be mathematically corrected. This approach offers significant advantages over traditional sample-standard bracketing methods, as it is less susceptible to matrix effects and does not require quantitative recovery of the analyte during chemical separation.

For cerium, which has four stable isotopes ( $^{136}\text{Ce}$ ,  $^{138}\text{Ce}$ ,  $^{140}\text{Ce}$ , and  $^{142}\text{Ce}$ ), a double spike enriched in  $^{136}\text{Ce}$  and  $^{138}\text{Ce}$  is employed to accurately determine the  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio.

## Experimental Protocols

### $^{136}\text{Ce}$ - $^{138}\text{Ce}$ Double Spike Calibration

Accurate calibration of the double spike's isotopic composition is fundamental to the success of the technique. This is a one-time procedure for a given batch of spike.

Protocol:

- Prepare a Primary Standard Solution: Accurately prepare a solution of a well-characterized, high-purity cerium standard of natural isotopic composition.
- Prepare Spike-Standard Mixtures: Create a series of mixtures with varying proportions of the double spike and the primary standard solution. It is recommended to prepare at least three mixtures with spike/standard ratios of approximately 1:2, 1:1, and 2:1.
- Mass Spectrometric Analysis: Analyze the isotopic composition of the unspiked standard and each of the spike-standard mixtures using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
- Data Reduction: Use an iterative deconvolution algorithm to solve for the true isotopic composition of the double spike. This involves solving a system of linear equations that describe the mixing of the spike and the standard and the mass fractionation during analysis.

## Sample Preparation and Digestion

The choice of digestion method depends on the sample matrix. Below are general guidelines for geological and organic samples.

For Geological Samples (e.g., Rocks, Sediments):

- Weigh an appropriate amount of powdered sample (typically 50-100 mg) into a clean Teflon beaker.
- Add a precise amount of the calibrated  $^{136}\text{Ce}$ - $^{138}\text{Ce}$  double spike solution. The optimal spike-to-sample ratio should be determined empirically but is often around 1:1.
- Add a mixture of concentrated HF and  $\text{HNO}_3$  (e.g., 3:1 v/v) and heat on a hotplate at approximately 150°C for at least 48 hours, or until complete dissolution is achieved.
- Evaporate the solution to dryness.

- Add concentrated HCl and heat to convert fluorides to chlorides. Repeat this step until no solid residues are visible.
- Dissolve the final residue in a suitable acid for the next purification step (e.g., 2.5 M HCl).

For Organic Samples (e.g., Biological Tissues):

- Accurately weigh the homogenized sample into a clean digestion vessel.
- Add a precise amount of the calibrated  $^{136}\text{Ce}$ - $^{138}\text{Ce}$  double spike solution.
- Perform microwave-assisted digestion using a mixture of concentrated  $\text{HNO}_3$  and  $\text{H}_2\text{O}_2$ . A typical program involves ramping to 200°C over 40 minutes and holding for 30 minutes.
- After cooling, dilute the sample with ultrapure water to the appropriate acid concentration for the subsequent purification step.

## Three-Stage Chromatographic Purification of Cerium

A three-stage ion-exchange chromatography procedure is employed to separate cerium from the sample matrix and interfering elements, particularly other rare earth elements (REEs) like Neodymium (Nd), which has an isobaric interference on  $^{142}\text{Ce}$ .

### Stage 1: Bulk REE Separation

- Resin: AG50W-X8 cation exchange resin.
- Column: 10 mL polypropylene column.
- Equilibration: Equilibrate the resin with 2.5 M HCl.
- Loading: Load the dissolved sample onto the column.
- Elution of Matrix: Elute the majority of matrix elements with 2.5 M HCl.
- Elution of REEs: Elute the REE fraction with 6 M HCl.

### Stage 2: Separation of Heavy REEs

- Resin: Eichrom LN Spec resin.
- Column: 5 mL polypropylene column.
- Equilibration: Equilibrate the resin with 0.1 M HNO<sub>3</sub>.
- Loading: Load the REE fraction from Stage 1, dissolved in 0.1 M HNO<sub>3</sub>.
- Elution: Elute the light REEs (including Ce) with a specific concentration of HNO<sub>3</sub>, while the heavy REEs are retained on the resin.

#### Stage 3: High-Purity Cerium Separation

- Resin: AG50W-X8 cation exchange resin.
- Eluent:  $\alpha$ -hydroxyisobutyric acid ( $\alpha$ -HIBA).
- Procedure: This stage separates Ce from the remaining light REEs. The precise concentration and pH of the  $\alpha$ -HIBA eluent need to be carefully controlled to achieve baseline separation of the Ce peak from neighboring La and Pr peaks. The Ce fraction is collected for analysis.

## MC-ICP-MS Analysis

Instrumental Conditions:

Parameter	Setting
Instrument	Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS)
Sample Introduction	Desolvating nebulizer system (e.g., Apex Omega)
Plasma Power	~1200 W
Nebulizer Gas Flow	Optimized for maximum signal intensity and stability
Mass Resolution	Low resolution mode ( $m/\Delta m \approx 400$ )
Detector Configuration	Faraday cups for $^{136}\text{Ce}$ , $^{137}\text{Ba}$ , $^{138}\text{Ce}$ , $^{140}\text{Ce}$ , $^{142}\text{Ce}$ , and $^{144}\text{Nd}$
Integration Time	4-8 seconds per cycle
Number of Cycles	50-100

#### Measurement Protocol:

- Aspirate the purified cerium sample solution (typically 50-100 ppb Ce in 2%  $\text{HNO}_3$ ).
- Monitor for potential isobaric interferences, particularly  $^{142}\text{Nd}$  on  $^{142}\text{Ce}$  and  $^{136}\text{Ba}$  and  $^{138}\text{Ba}$  on the spike isotopes.
- Measure the ion beam intensities for all relevant isotopes simultaneously.

## Data Reduction Workflow

The following steps outline the process for calculating the true  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio from the measured data.

- Blank Correction: Subtract the procedural blank signals from the measured sample signals for each isotope.
- Correction for Isobaric Interferences:

- Correct the  $^{142}\text{Ce}$  signal for the contribution from  $^{142}\text{Nd}$  using the measured  $^{144}\text{Nd}$  signal and the natural  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio.
- Correct the  $^{136}\text{Ce}$  and  $^{138}\text{Ce}$  signals for contributions from  $^{136}\text{Ba}$  and  $^{138}\text{Ba}$  using the measured  $^{137}\text{Ba}$  signal and the natural  $^{136}\text{Ba}/^{137}\text{Ba}$  and  $^{138}\text{Ba}/^{137}\text{Ba}$  ratios.
- Double Spike Deconvolution: Solve the system of linear equations for the instrumental mass fractionation factor ( $\alpha$ ) and the true, fractionation-corrected  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio of the sample. The fundamental equation for the double spike correction is:

Where:

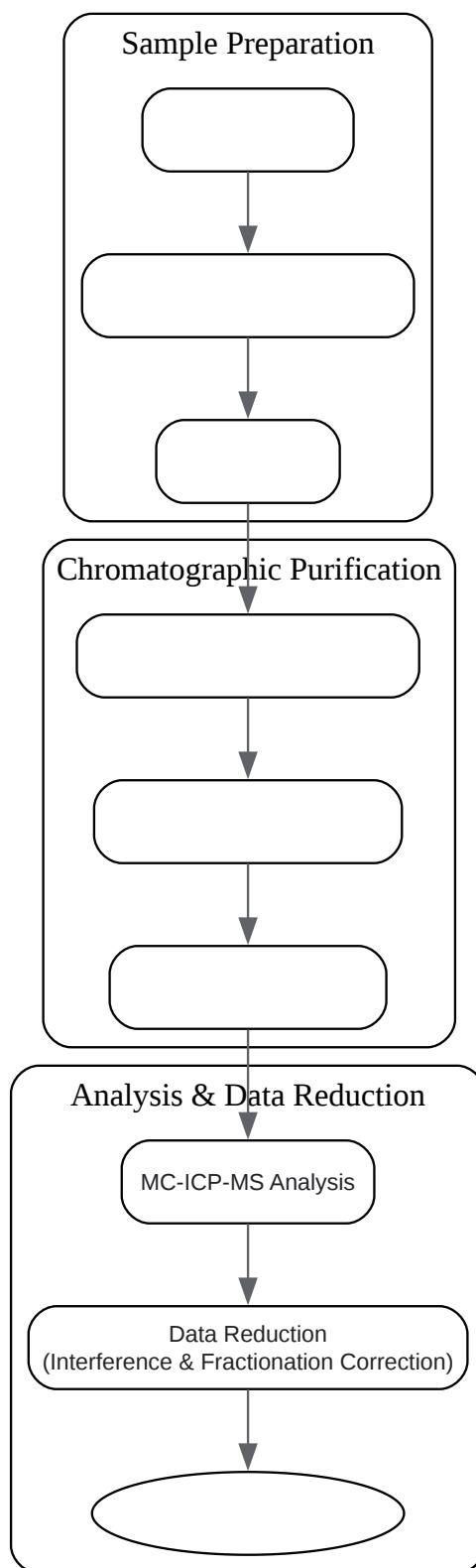
- $(i/j)m$  is the measured isotope ratio.
- $(i/j)s$  is the isotope ratio of the spike.
- $(i/j)n$  is the natural isotope ratio of the sample.
- $P$  is the proportion of the spike in the mixture.
- $M_i$  and  $M_j$  are the masses of the isotopes.
- $\alpha$  is the mass fractionation factor.

This equation is solved iteratively for  $\alpha$  and the true  $(^{142}\text{Ce}/^{140}\text{Ce})n$ .

## Quantitative Data Summary

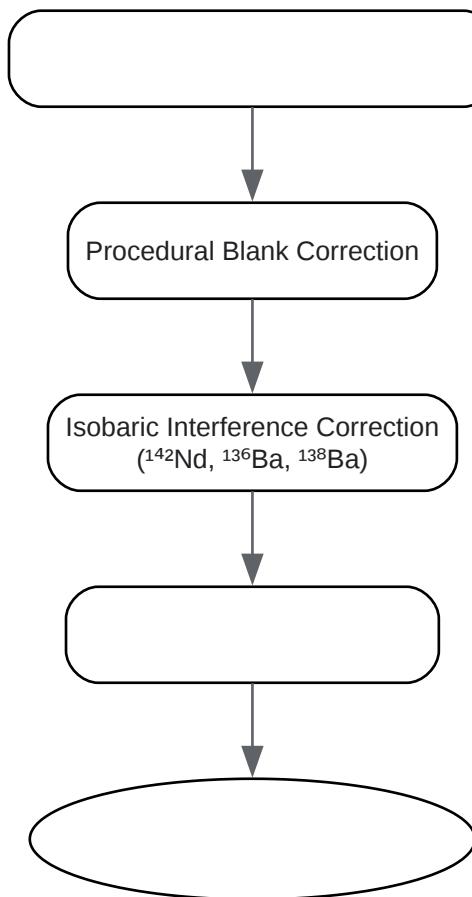
Parameter	Typical Value/Range	Notes
Sample Size (Geological)	50 - 100 mg	Dependent on Ce concentration.
Cerium Concentration in Sample	ppm to % range	
Spike	$^{136}\text{Ce}$ - $^{138}\text{Ce}$	Enriched isotopes.
Spike to Sample Ratio	~1:1	Optimized for minimum error propagation.
Final Ce Concentration for Analysis	50 - 100 ppb	In 2% $\text{HNO}_3$ .
Procedural Blank	< 50 pg	Monitored with each batch of samples.
External Precision (2SD)	$\leq 0.04\%$ for $\delta^{142/140}\text{Ce}$	Based on replicate analyses of standards. <a href="#">[1]</a>
Accuracy	Verified by analysis of geological reference materials.	

## Visualizations



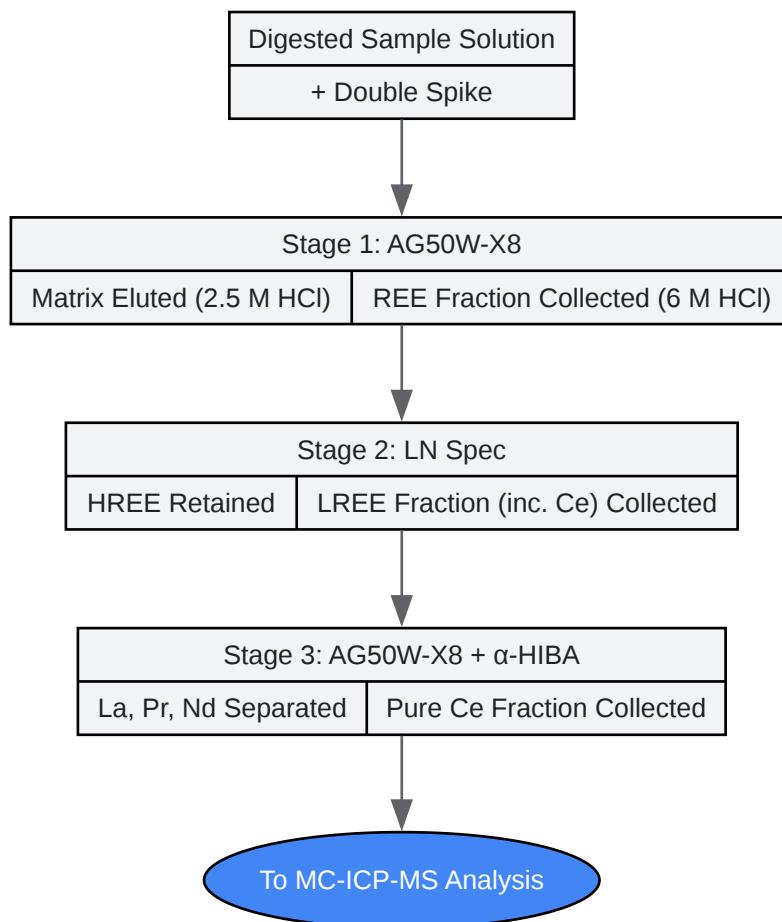
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Caption: Experimental workflow for  $^{142}\text{Ce}$  measurement.



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Caption: Data reduction workflow for the double spike technique.

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Caption: Three-stage Cerium separation scheme.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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